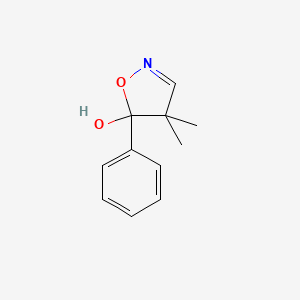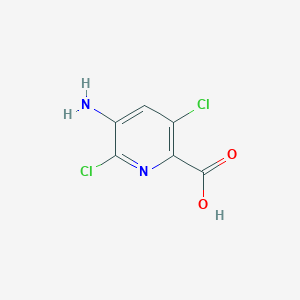
5-Amino-3,6-dichloropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3,6-dichloropicolinic acid, also known as aminopyralid, is a pyridine carboxylic acid herbicide. It is primarily used for the control of broadleaf weeds, especially in grasslands and non-cropped areas. This compound is highly soluble in water and has a high potential for leaching into groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 5-Amino-3,6-dichloropicolinic acid involves the reduction of 4-amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific temperature and pressure conditions. The reaction is carried out in a reactor with palladium on carbon (Pd/C) as the catalyst. The reactor is filled with nitrogen and hydrogen, and the reaction is maintained at a temperature of 50°C and a pressure of 0.3 MPa for 20 hours .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The use of catalytic hydrogenation ensures high selectivity and efficiency, making it suitable for mass production. This method is environmentally friendly as it avoids the use of hazardous reducing agents like hydrazine and dichloromethane .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,6-dichloropicolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of 4-amino-3,5,6-trichloropicolinic acid yields this compound .
Scientific Research Applications
5-Amino-3,6-dichloropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a herbicide for controlling broadleaf weeds in grasslands and non-cropped areas
Mechanism of Action
The mechanism of action of 5-Amino-3,6-dichloropicolinic acid involves its role as an auxinic herbicide. It mimics the natural plant hormone auxin, disrupting normal plant growth processes. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific molecular pathways involved in cell elongation and division .
Comparison with Similar Compounds
5-Amino-3,6-dichloropicolinic acid belongs to the picolinic acid family of herbicides, which includes:
- Clopyralid
- Picloram
- Triclopyr
Compared to these compounds, this compound is unique in its high solubility in water and its specific use for controlling broadleaf weeds in grasslands .
Properties
Molecular Formula |
C6H4Cl2N2O2 |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
5-amino-3,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)5(8)10-4(2)6(11)12/h1H,9H2,(H,11,12) |
InChI Key |
PBZIVWNQLCXTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)C(=O)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




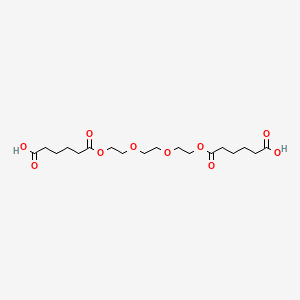

![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)

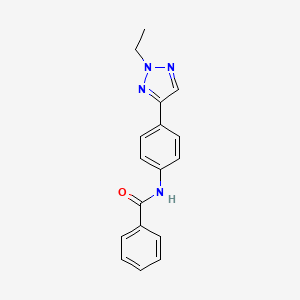
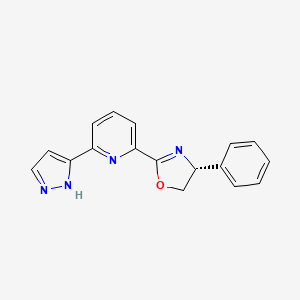
![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)
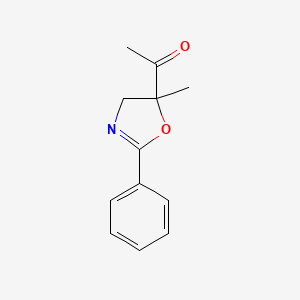

![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
